

initial literature review on trans-jasmone research

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Compound of Interest

Compound Name: *trans-Jasmone*

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An In-depth Technical Guide on **Trans-Jasmone** Research

Introduction

Jasmone, a volatile organic compound, is a key constituent of the oil extracted from jasmine flowers.[1][2] It exists in two geometric isomers, cis-jasmone and **trans-jasmone**, which possess similar chemical properties and odors.[1][2] While the natural extract is exclusively the cis form, synthetic jasmone is typically a mixture of both.[1] Jasmone is biosynthesized in plants from jasmonic acid via decarboxylation. Beyond its significant use in the fragrance and cosmetics industries, jasmone plays a crucial role in agriculture as an insect attractant or repellent and has garnered attention for its potential therapeutic applications, notably in cancer research. This document provides a comprehensive review of the research on **trans-jasmone** and related jasmonates, focusing on its chemical properties, synthesis, biological activities, and the molecular pathways it modulates.

Chemical and Physical Properties

Trans-jasmone, scientifically known as (E)-3-methyl-2-(pent-2-enyl)cyclopent-2-en-1-one, is a cyclic ketone. Its chemical and physical properties are well-documented and summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₆ O	
Molecular Weight	164.24 g/mol	
Appearance	Colorless to pale yellow liquid/oil	
Odor	Characteristic of jasmine	
Boiling Point	142 °C at 23 mmHg	
Density	0.9437 g/cm ³ at 22 °C	
Refractive Index	1.4974 at 20 °C	
UV Maximum	234 nm (ε = 12300)	
Solubility	Slightly soluble in water	
CAS Number	6261-18-3	

Synthesis of Trans-Jasmone

The synthesis of **trans-jasmone** has been reported through various methods. A common approach involves the alkylation of a cyclopentenone derivative. One patented method for producing jasmone involves the alkylation of 3-methyl-2-cyclopenten-1-one with a pentenyl halide (e.g., cis-2-pentenyl chloride) in an alkaline medium. This reaction is often facilitated by a phase-transfer catalyst. A specific synthesis for **trans-jasmone** was developed by Sisido et al. (1964).

Another practical synthesis starts from levulinic acid, which is converted in several steps to a 1,4-diketone intermediate. This intermediate then undergoes an intramolecular aldol condensation followed by dehydration to yield the cyclopentenone ring structure of jasmone.

Biological Activities

Anticancer Activity

Jasmonates, including methyl jasmonate (MJ) and jasmone isomers, have demonstrated significant anticancer activity against a wide range of cancer cell lines, while showing minimal

toxicity to normal cells. The antitumor activity is attributed to several mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation.

Quantitative Data on Anticancer Activity of Jasmonates

Compound	Cell Line	Assay	IC ₅₀ Value / Concentration	Time (hrs)	Reference(s)
Methyl Jasmonate	PC-3 (Prostate Cancer)	Alamar Blue	2.25 mM	24	
Methyl Jasmonate	LNCaP (Prostate Cancer)	Alamar Blue	2.05 mM	24	
cis-Jasmone	PC-3 (Prostate Cancer)	Alamar Blue	3.00 mM	24	
cis-Jasmone	LNCaP (Prostate Cancer)	Alamar Blue	1.25 mM	24	
Methyl Jasmonate	MDA-MB-435 (Breast Cancer)	Not Specified	1.9 mM	-	
Methyl Jasmonate	MCF-7 (Breast Cancer)	Not Specified	2.0 mM	-	
Methyl Jasmonate	A549, H520 (Non-Small Cell Lung Cancer)	Proliferation	Dose-dependent inhibition	-	
Methyl Jasmonate	MOLT-4 (Lymphoblastic Leukemia)	Cytotoxicity	87.5% cytotoxicity at 0.5 mM	-	
Methyl Jasmonate	T-47D (Breast Cancer)	Growth Inhibition	47% survival at 2 mM	-	

Methyl Jasmonate	MDA-MB-361 (Breast Cancer)	Growth Inhibition	78% survival at 2 mM	-
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Role in Plant Defense and Insect Interactions

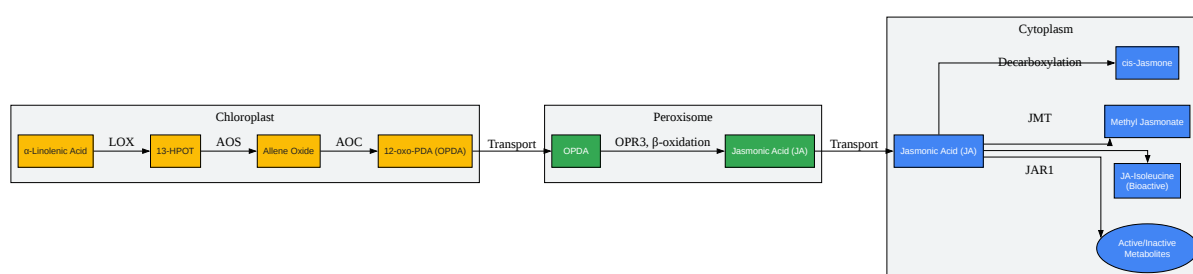
Jasmone is a key signaling molecule in plant defense. Its production can be induced by herbivory, and it acts as a semiochemical that mediates interactions across multiple trophic levels.

- **Insect Repellency:** cis-Jasmone has been shown to repel aphids, such as the lettuce aphid and damson-hop aphid. Treating wheat and barley with synthetic cis-jasmone induced the release of volatile organic compounds (VOCs) that deterred the cereal leaf beetle, *Oulema melanopus*.
- **Attraction of Natural Enemies:** While repelling herbivores, cis-jasmone can attract their natural predators. It has been found to be an attractant for the seven-spot ladybird and aphid parasitoids, effectively enhancing biological pest control.
- **Induction of Plant Defenses:** Application of cis-jasmone vapor to intact bean plants induced the production of other defense-related volatiles, such as (E)- β -ocimene, effectively "priming" the plant for future attacks.

Signaling Pathways and Mechanisms of Action

Jasmonate Biosynthesis and Signaling in Plants

Jasmonates are synthesized via the oxylipin pathway. The process begins in the chloroplast with the release of α -linolenic acid from membranes. This is converted through a series of enzymatic steps into 12-oxo-phytodienoic acid (OPDA). OPDA is then transported to the peroxisome, where it is reduced and undergoes β -oxidation to form jasmonic acid (JA). In the cytoplasm, JA is further metabolized into various active or inactive compounds, including methyl jasmonate (MeJA) and, through decarboxylation, cis-jasmone.

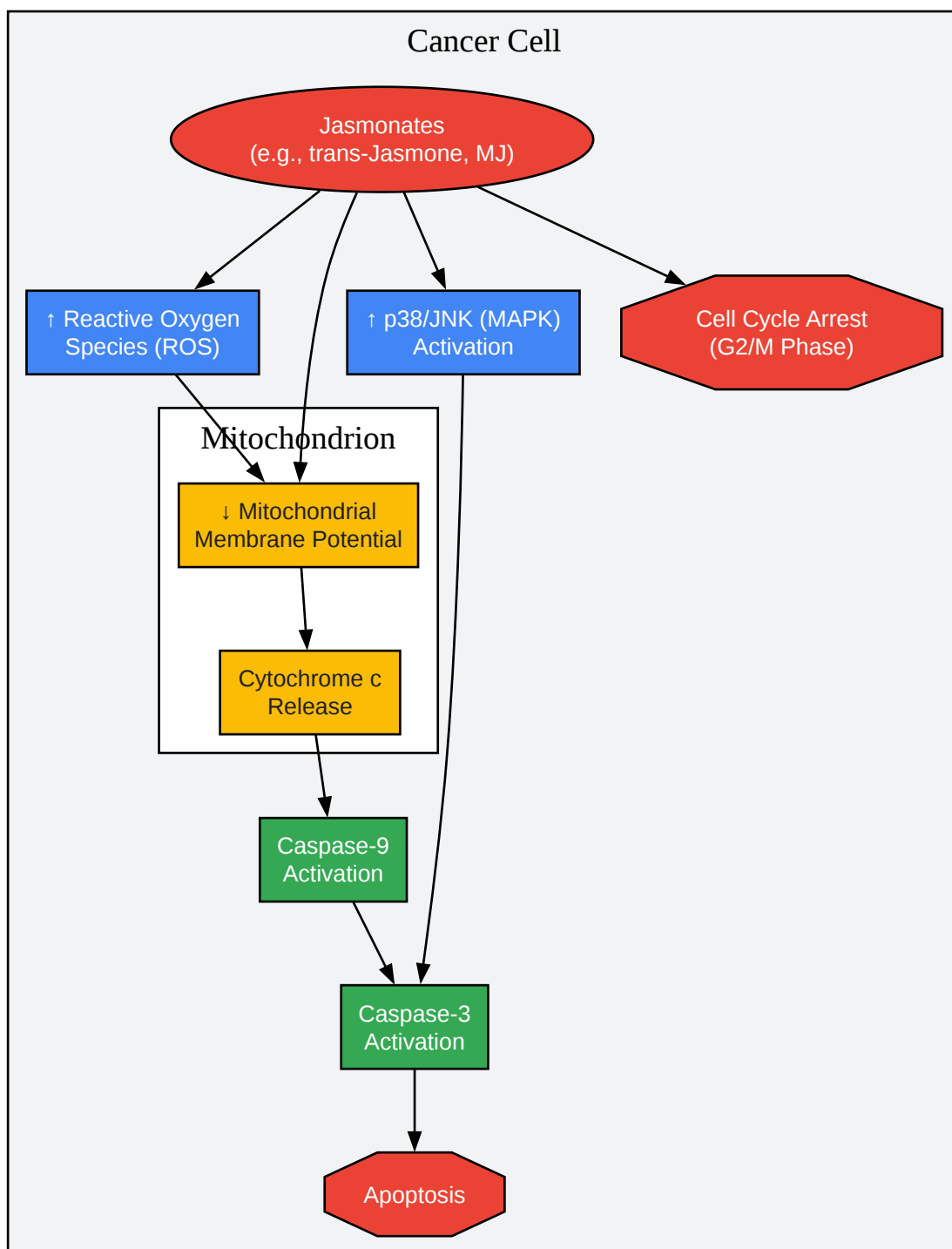


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Fig. 1: Simplified pathway of jasmonate biosynthesis in plants.

Anticancer Mechanism of Action

The anticancer effects of jasmonates are multifaceted. A primary mechanism involves the induction of apoptosis through pathways that target mitochondria. Jasmonates can cause a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c. This, in turn, activates caspase cascades (like caspase-3 and -9) that execute programmed cell death. This process is often mediated by an increase in reactive oxygen species (ROS). Furthermore, jasmonates can activate stress-activated protein kinases, such as JNK and p38 MAPK, which play a crucial role in apoptosis.

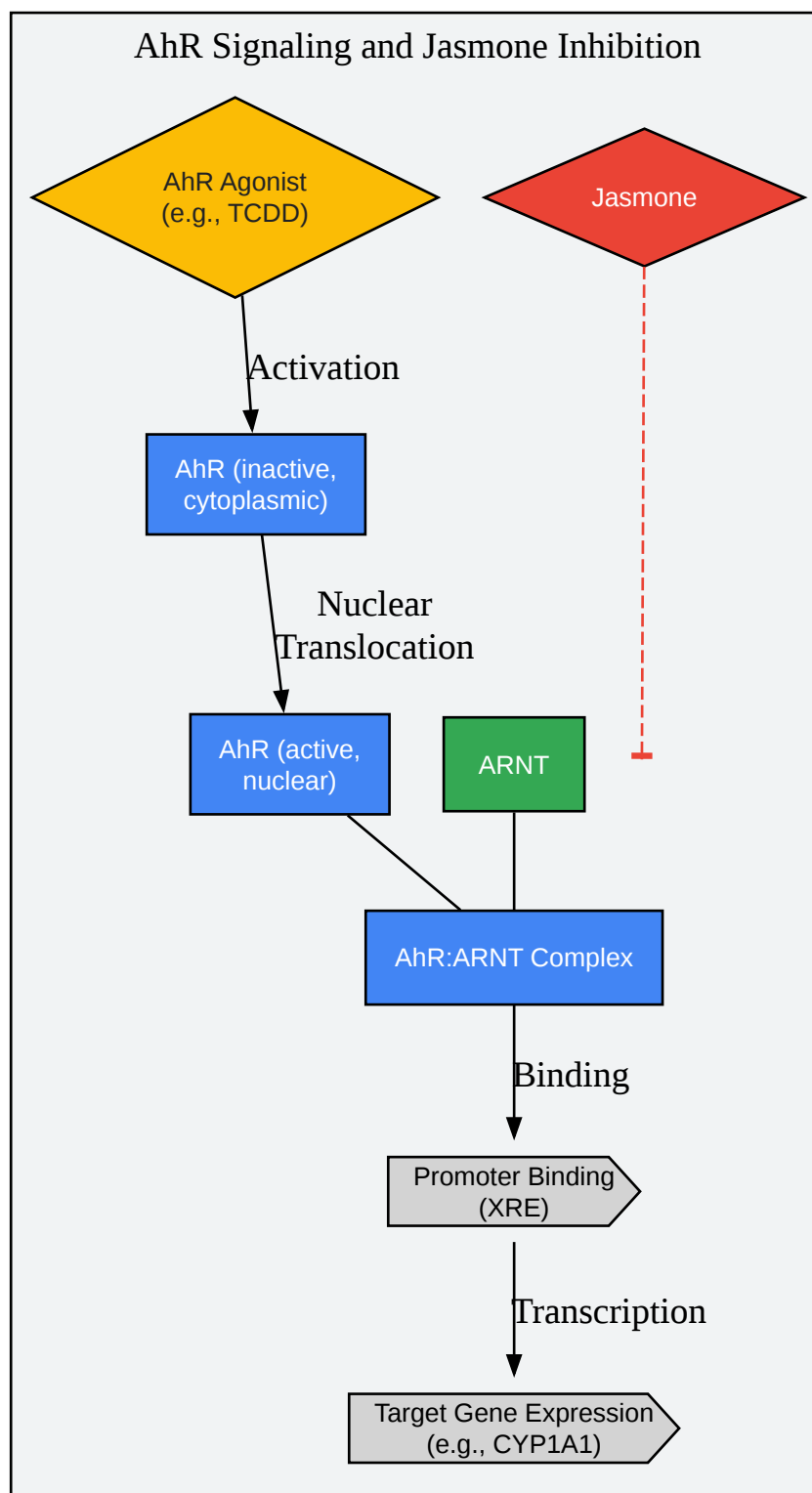


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Fig. 2: Proposed mechanism of jasmonate-induced apoptosis in cancer cells.

Jasmone as an Aryl Hydrocarbon Receptor (AhR) Antagonist

Recent research has identified a novel mechanism for jasmone. It acts as a ligand-selective allosteric antagonist of the Aryl Hydrocarbon Receptor (AhR). AhR is a ligand-activated transcription factor involved in cellular responses to environmental toxins. Jasmone was found to inhibit AhR activation by various agonists like TCDD and benzo[a]pyrene. It does not prevent the agonist from binding or AhR from translocating to the nucleus, but it does inhibit downstream events, including the formation of the AhR:ARNT complex and the subsequent expression of target genes like CYP1A1.



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Fig. 3: Jasmonate's workflow as an allosteric antagonist of the AhR pathway.

Key Experimental Protocols

Cell Viability and IC₅₀ Determination (Alamar Blue Assay)

This assay is used to measure the proliferation of cells and determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

- **Cell Culture:** Cancer cell lines (e.g., PC-3, LNCaP) are cultured in appropriate media and seeded into 96-well plates.
- **Treatment:** Cells are treated with various concentrations of the test compound (e.g., methyl jasmonate, cis-jasmone) for specific durations (e.g., 24, 48, 72 hours).
- **Assay:** Alamar blue reagent (resazurin) is added to each well. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
- **Measurement:** Fluorescence is measured using a plate reader. The intensity of the fluorescence is proportional to the number of viable cells.
- **Calculation:** IC₅₀ values are calculated by plotting the percentage of cell viability against the log of the compound concentration.

Apoptosis Detection (Caspase-3 Activity Assay)

This protocol measures the activity of caspase-3, a key executioner enzyme in the apoptotic pathway.

- **Cell Treatment:** Cells are treated with the jasmonate compound for a predetermined time to induce apoptosis.
- **Cell Lysis:** Cells are harvested and lysed to release their cytoplasmic contents.
- **Assay:** The cell lysate is incubated with a specific caspase-3 substrate that is conjugated to a colorimetric or fluorometric reporter.
- **Measurement:** Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified using a spectrophotometer or fluorometer. An increase in signal indicates

higher caspase-3 activity and thus, apoptosis.

AhR Gene Reporter Assay

This assay is used to screen for compounds that modulate AhR activity.

- **Cell Line:** A stable cell line (e.g., hepatoma cells) is engineered to contain a reporter gene (e.g., luciferase) under the control of a promoter with AhR response elements (XREs).
- **Treatment:** Cells are treated with an AhR agonist (e.g., TCDD) in the presence or absence of the test compound (jasmonone).
- **Measurement:** After incubation, cells are lysed, and luciferase activity is measured using a luminometer.
- **Analysis:** A decrease in luciferase activity in the presence of jasmonone indicates its antagonistic effect on the AhR signaling pathway.

Conclusion

Trans-jasmonone and its related jasmonate compounds are versatile molecules with significant applications ranging from perfumery to agriculture and medicine. Their role as plant signaling molecules provides a foundation for developing novel, environmentally friendly pest management strategies. The most compelling area of current research is their potential as anticancer agents. Jasmonates selectively induce cell death in various cancer types through multiple mechanisms, including mitochondrial-mediated apoptosis and modulation of key signaling pathways like MAPK and AhR. The low toxicity to normal cells makes them promising candidates for further preclinical and clinical investigation. Future research should focus on elucidating the precise structure-activity relationships of different jasmonate derivatives, optimizing their delivery for therapeutic use, and exploring their efficacy in combination with existing cancer therapies.

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